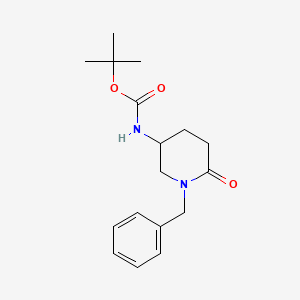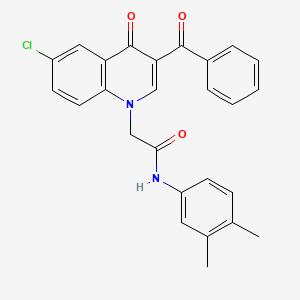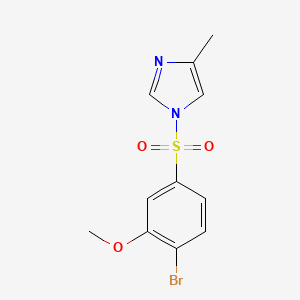
6-(3-methylphenyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “6-(3-methylphenyl)pyridazin-3(2H)-one” is not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(3-methylphenyl)pyridazin-3(2H)-one” are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación
Pharmaceutical Research and Development
6-(3-methylphenyl)pyridazin-3(2H)-one and its derivatives have been extensively studied in the field of medicinal chemistry for their potential therapeutic applications. For example, the compound CEP-26401, a derivative of pyridazin-3-one, has been identified as a potent and selective histamine H3 receptor inverse agonist with potential use in treating attentional and cognitive disorders (Hudkins et al., 2011).
Synthesis and Structural Analysis
Studies focusing on the synthesis, spectroscopy, and structural analysis of pyridazin-3(2H)-one derivatives have been conducted to explore their properties and potential applications. For instance, the synthesis and characterization of a pyridazin-3(2H)-one derivative, namely (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one (MBSP), were carried out, including an investigation of its potential as a therapeutic for COVID-19 (Kalai et al., 2020).
Potential in Treating Various Medical Conditions
The research into pyridazin-3(2H)-one derivatives has also explored their potential in treating various medical conditions. For example, a study on 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives showed these compounds exhibit actions like inhibiting platelet aggregation and having hypotensive effects (Thyes et al., 1983).
Solubility and Thermodynamic Behavior
Understanding the solubility and thermodynamic behavior of pyridazinone derivatives is crucial for their potential pharmaceutical applications. A study investigated the solubility and thermodynamic/solvation behavior of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in different mixtures, revealing insights into its solubility properties and stability (Shakeel et al., 2017).
Chemical Reactions and Derivative Synthesis
Research has also focused on the synthesis of new classes of pyridazin-3-one derivatives and exploring their reactions for the synthesis of fused azines, providing a basis for developing novel compounds with potential pharmaceutical applications (Ibrahim & Behbehani, 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-methylphenyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8-3-2-4-9(7-8)10-5-6-11(14)13-12-10/h2-7H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICNGCGGNRONMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B2645288.png)
![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2645289.png)
![1-{[1-(2,2-dimethylpropanoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B2645291.png)



![(5-fluoropyridin-3-yl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2645295.png)
![Methyl 3-{[(pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2645298.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2645299.png)

